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Compound Name: NIR178

Cat. No.: B1193346 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of NIR178 (also known as taminadenant or

PBF-509), a potent and selective oral antagonist of the adenosine A2A receptor (A2AR). This

document details the mechanism of action, summarizes key preclinical and clinical data, and

provides detailed experimental protocols for assays relevant to its development. NIR178 is an

investigational compound that has been evaluated in clinical trials for its potential to reverse

adenosine-mediated immunosuppression in the tumor microenvironment.

Introduction: The Adenosine Pathway and a Novel
Immunotherapy Target
The tumor microenvironment is characterized by high levels of extracellular adenosine, which is

produced from the breakdown of adenosine triphosphate (ATP) released by stressed or dying

cells. This accumulation of adenosine plays a significant role in tumor immune evasion by

binding to A2A receptors on the surface of immune cells, particularly T lymphocytes.[1]

Activation of the A2AR triggers a signaling cascade that ultimately suppresses T-cell activation,

proliferation, and effector function, thereby allowing cancer cells to escape immune

surveillance.

NIR178 is a small molecule inhibitor designed to block this immunosuppressive pathway. By

selectively binding to and inhibiting the A2A receptor, NIR178 aims to restore the anti-tumor

activity of T-cells and other immune cells within the tumor microenvironment.[1]
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Mechanism of Action: Reversing Adenosine-Induced
Immune Suppression
NIR178 is an orally bioavailable, non-xanthine-based compound that acts as a competitive

antagonist of the A2A receptor.[1] The binding of adenosine to the A2AR on T-cells initiates a

Gs protein-coupled signaling cascade, leading to the activation of adenylyl cyclase and a

subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP

levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the

transcription factor CREB (cAMP response element-binding protein). This signaling pathway

ultimately results in the inhibition of T-cell receptor (TCR) signaling, reduced production of pro-

inflammatory cytokines like IL-2 and IFN-γ, and decreased T-cell proliferation and cytotoxicity.

NIR178 physically blocks the binding of adenosine to the A2A receptor, thereby preventing the

downstream signaling cascade. This blockade leads to a reduction in intracellular cAMP levels,

relieving the inhibition of T-cell function and restoring their ability to mount an effective anti-

tumor immune response.
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Diagram 1: Adenosine A2A Receptor Signaling Pathway and NIR178 Inhibition.
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Preclinical Data
In Vitro Activity
NIR178 has demonstrated potent and selective antagonism of the A2A receptor in various in

vitro assays.

Parameter Value Cell Line/System Reference

Ki 12 nM Not specified [2]

IC50 (cAMP

accumulation)
72.8 ± 17.4 nM

HEK cells expressing

human A2ARSNAP
[3]

KB (cAMP

accumulation)
72.8 nM Not specified [3]

KB (impedance

responses)
8.2 nM Not specified [3]

In Vivo Efficacy
Preclinical studies in mouse xenograft models have shown that administration of taminadenant

(NIR178) can significantly reduce tumor growth.[4] Furthermore, the combination of NIR178
with an anti-PD-1/PD-L1 antibody has been shown to enhance the anti-tumor immune

response.[5]

Clinical Development of NIR178
NIR178 has been evaluated in several clinical trials, most notably the Phase I/Ib study

NCT02403193, which assessed its safety and efficacy as a single agent and in combination

with the anti-PD-1 antibody spartalizumab in patients with advanced non-small cell lung cancer

(NSCLC).[4]

NCT02403193 Study Design
This was a dose-escalation and expansion study.[4]
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Monotherapy Arm: Patients received NIR178 at escalating doses of 80, 160, 320, 480, and

640 mg orally, twice daily (BID).[4]

Combination Therapy Arm: Patients received a fixed dose of spartalizumab (400 mg)

intravenously every four weeks, with escalating doses of NIR178 (160, 240, or 320 mg)

orally, BID.[4]

NCT02403193 Clinical Trial Workflow

Screening & Enrollment

Treatment Arms

Assessment

Advanced NSCLC Patients
(≥1 prior therapy)

Informed Consent

Pre-treatment
Tumor Biopsy

NIR178 Monotherapy
(Dose Escalation)

NIR178 + Spartalizumab
(Dose Escalation)

Safety & Tolerability
(Primary Endpoint)

Tumor Response (RECIST 1.1)
(Secondary Endpoint) Pharmacokinetics On-treatment

Tumor Biopsy (C2D15)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b1193346?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9167697/
https://www.benchchem.com/product/b1193346?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9167697/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193346?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Diagram 2: High-level workflow for the NCT02403193 clinical trial.

Clinical Efficacy (NCT02403193)
The study demonstrated clinical benefit in both the monotherapy and combination arms.

Best Overall Response (Monotherapy Arm, n=25)[4]

Response Number of Patients (%)

Complete Response (CR) 1 (4.0%)

Partial Response (PR) 1 (4.0%)

Stable Disease (SD) 7 (28.0%)

Progressive Disease (PD) 12 (48.0%)

Best Overall Response (Combination Arm, n=25)[4]

Response Number of Patients (%)

Complete Response (CR) 1 (4.0%)

Partial Response (PR) 1 (4.0%)

Stable Disease (SD) 14 (56.0%)

Progressive Disease (PD) 8 (32.0%)

Safety and Tolerability (NCT02403193)
NIR178 was generally well-tolerated. The maximum tolerated dose (MTD) was determined to

be 480 mg BID for monotherapy and 240 mg BID for the combination with spartalizumab.[4]

Most Frequent Adverse Events (Any Grade, Regardless of Causality)[6]
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Adverse Event Frequency (%)

Nausea 67%

Fatigue 63%

Dyspnea 46%

Vomiting 33%

Dose-limiting toxicities were observed at the highest dose levels and included Grade 3 nausea

and increases in alanine/aspartate aminotransferase.[4]

Detailed Experimental Protocols
cAMP Accumulation Assay (General Protocol for A2AR
Antagonists)
This protocol is a general guideline for measuring the antagonist effect of a compound like

NIR178 on A2A receptor-mediated cAMP accumulation in a cell-based assay.

Materials:

HEK293 cells stably expressing the human A2A receptor.

Cell culture medium (e.g., MEM with 2% charcoal-stripped serum).[7]

Poly-D-Lysine coated plates.[7]

Stimulation buffer (e.g., HBSS).[7]

Phosphodiesterase (PDE) inhibitors (e.g., IBMX, Ro 20-1724).[7]

A2A receptor agonist (e.g., CGS-21680).[7]

NIR178 or other test antagonist.

cAMP detection kit (e.g., HTRF, ELISA).[8]
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Procedure:

Cell Plating: Seed the A2AR-expressing HEK293 cells in Poly-D-Lysine coated plates at a

density of approximately 10,000 cells per well and incubate overnight.[7]

Cell Washing: Carefully remove the culture medium and wash the cells twice with PBS.[7]

Antagonist Pre-incubation: Add the desired concentrations of NIR178 (or other antagonist)

diluted in stimulation buffer containing PDE inhibitors to the wells. Incubate for 15-30 minutes

at 37°C.[7][9]

Agonist Stimulation: Add the A2A receptor agonist (e.g., CGS-21680) at a concentration that

elicits a submaximal response (e.g., EC80) to all wells except the negative control.[7]

Incubation: Incubate the plate for 30-60 minutes at 37°C.[8]

Cell Lysis: Lyse the cells according to the cAMP detection kit manufacturer's instructions.

cAMP Detection: Measure the intracellular cAMP levels using the chosen detection method.

The signal will be inversely proportional to the amount of cAMP produced.

Data Analysis: Calculate the IC50 value for NIR178 by plotting the percentage of inhibition of

the agonist response against the log concentration of the antagonist.

Immunohistochemistry (IHC) for PD-L1 in NSCLC
Clinical Trials (General Protocol)
This protocol provides a general overview of the steps involved in PD-L1 IHC staining as

performed in NSCLC clinical trials. Specific antibody clones (e.g., 22C3, 28-8, SP142, SP263)

and automated staining platforms (e.g., Dako Autostainer Link 48, VENTANA Benchmark

ULTRA) are used.[10]

Materials:

Formalin-fixed, paraffin-embedded (FFPE) NSCLC tumor tissue sections.

Primary antibody against PD-L1 (e.g., clone 22C3).[6]
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Automated staining platform.[10]

Detection system (e.g., Dako EnVision FLEX).

Hematoxylin counterstain.

Procedure:

Deparaffinization and Rehydration: The FFPE tissue sections are deparaffinized in xylene

and rehydrated through a series of graded ethanol solutions.

Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the PD-L1 antigen.

Primary Antibody Incubation: The slides are incubated with the primary anti-PD-L1 antibody.

Detection: A polymer-based detection system is used to visualize the primary antibody

binding.

Counterstaining: The slides are counterstained with hematoxylin to visualize cell nuclei.

Scoring: A trained pathologist scores the percentage of tumor cells with positive

membranous staining for PD-L1. The tumor proportion score (TPS) is calculated. For some

assays, immune cell staining is also assessed.[6][11]

Gene Expression Analysis in Clinical Trials (NanoString)
In the NCT02403193 trial, gene expression analysis was performed on tumor biopsies using

the NanoString PanCancer Immune Profiling Panel.[4]

General Workflow:

RNA Isolation: RNA is extracted from fresh-frozen or FFPE tumor tissue samples.

Hybridization: The isolated RNA is hybridized with a panel of gene-specific probes. The

NanoString technology uses a pair of probes (capture and reporter) for each target gene,

which hybridize directly to the target mRNA molecule.
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Purification and Immobilization: The hybridized complexes are purified and immobilized on a

cartridge.

Digital Barcode Reading: The cartridge is placed in the nCounter Analysis System, where the

fluorescent barcodes on the reporter probes are digitally counted for each target molecule.

Data Analysis: The raw counts are normalized, and differential gene expression between

pre- and on-treatment samples is analyzed to identify changes in immune-related gene

expression signatures.[4]

Conclusion
NIR178 is a promising investigational A2A receptor antagonist with a clear mechanism of action

for overcoming adenosine-mediated immunosuppression in the tumor microenvironment.

Preclinical data have demonstrated its potency and in vivo efficacy. The Phase I/Ib clinical trial

in advanced NSCLC has shown that NIR178 is well-tolerated and exhibits clinical activity, both

as a monotherapy and in combination with an immune checkpoint inhibitor. Further clinical

investigation is warranted to fully elucidate the therapeutic potential of NIR178 in various

oncology indications. This technical guide provides a comprehensive overview of the available

data and methodologies to support ongoing research and development in this area.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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